2-Methyl-4-nitrohexan-3-one
Description
Contextualizing the Synthetic Importance of α-Nitro Carbonyl Compounds
α-Nitro carbonyl compounds, characterized by the presence of a nitro group adjacent to a carbonyl functionality, are powerful and versatile building blocks in organic synthesis. rsc.orgrsc.org The synergistic interplay between the electron-withdrawing nitro group and the carbonyl group confers a unique reactivity profile upon these molecules. researchgate.netum.edu.mt The acidity of the α-proton is significantly enhanced, facilitating a wide range of carbon-carbon bond-forming reactions, including Michael additions, Mannich reactions, and aldol-type condensations. rsc.orgarkat-usa.org
Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a plethora of other functional groups. researchgate.netnih.gov These transformations include reduction to amines, conversion to ketones or oximes via the Nef reaction, and elimination to form nitroalkenes. researchgate.netwikipedia.org This versatility allows for the construction of complex molecular frameworks from relatively simple precursors. rsc.org α-Nitro ketones have been instrumental in the synthesis of various biologically active natural products and pharmaceutical agents. rsc.org Their ability to participate in domino and cycloaddition reactions further expands their synthetic utility, leading to the formation of diverse heterocyclic systems such as chromans, dihydrofurans, and isoxazoles. rsc.orgrsc.orgresearchgate.net
Unique Challenges and Opportunities in the Synthesis of Sterically Hindered and Branched Nitro Ketones, with Reference to 2-Methyl-4-nitrohexan-3-one
The synthesis of sterically hindered and branched α-nitro ketones, such as this compound, presents a unique set of challenges and opportunities for synthetic chemists. The increased steric bulk around the reactive centers can significantly impact reaction kinetics and stereoselectivity. For instance, the methyl groups at positions 2 and the ethyl group at position 4 in this compound create a congested environment that can hinder the approach of reagents. vulcanchem.com This steric hindrance can lead to lower yields or require more forcing reaction conditions compared to their unbranched counterparts.
However, these synthetic hurdles also provide a fertile ground for the development of novel and more robust synthetic methodologies. Overcoming the steric challenges necessitates the design of highly selective catalysts and reaction conditions. For example, organocatalysis has emerged as a powerful tool for controlling stereoselectivity in reactions involving sterically demanding substrates. rsc.org The presence of bulky substituents can also be exploited to favor specific diastereomers in asymmetric reactions. Research into the synthesis of such complex molecules drives innovation in areas like C-H activation, enantioselective catalysis, and flow chemistry, ultimately expanding the synthetic chemist's toolkit. The successful synthesis of sterically hindered α-nitro ketones opens avenues to novel chemical entities with potentially interesting biological or material properties.
Paradigmatic Role of this compound as a Representative Branched α-Nitro Ketone in Mechanistic and Methodological Studies
This compound serves as an excellent model compound for mechanistic and methodological studies in the realm of branched α-nitro ketones. Its well-defined structure, featuring significant steric hindrance, makes it an ideal substrate for probing the limits and scope of new synthetic reactions. researchgate.net By studying the reactivity of this compound, chemists can gain valuable insights into the influence of steric factors on reaction pathways and transition state geometries.
For instance, its use in the development of new catalytic systems allows for a clear assessment of a catalyst's ability to overcome steric repulsion and induce high levels of stereocontrol. Furthermore, detailed kinetic and spectroscopic analysis of reactions involving this compound can help elucidate reaction mechanisms that might be obscured in less hindered systems. The knowledge gained from such studies is not limited to this specific molecule but can be extrapolated to a broader range of complex synthetic targets. Therefore, this compound and its analogs play a crucial paradigmatic role in advancing the fundamental understanding of chemical reactivity and in the design of more efficient and selective synthetic transformations.
Data on α-Nitro Ketones
The following table provides an overview of the types of reactions α-nitro ketones participate in and the resulting products, highlighting their synthetic versatility.
| Reaction Type | Reagents | Product Class | Reference |
| Michael Addition | Enones, Enoates | γ-Nitro carbonyls | arkat-usa.org |
| Mannich Reaction | Aldehydes, Amines | β-Amino-α-nitro ketones | researchgate.net |
| Nef Reaction | Acid or Base | Ketones, Aldehydes | researchgate.netwikipedia.org |
| Cycloaddition | Dienes, Dipolarophiles | Heterocycles (e.g., Isoxazoles) | rsc.orgrsc.org |
| Reduction | Reducing Agents (e.g., H₂, metal catalysts) | β-Amino alcohols | wikipedia.org |
| α-Halogenation | Halogenating Agents (e.g., NBS) | α-Halo-α-nitro ketones | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85814-65-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
QQXMZSZHNYADNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 4 Nitrohexan 3 One and Structural Analogues
Direct Acylation Strategies for α-Nitro Ketone Formation
Direct acylation involves the introduction of an acyl group onto the α-carbon of a nitroalkane. This approach provides a straightforward route to α-nitro ketone scaffolds.
The C-acylation of primary nitroparaffins is a fundamental method for the synthesis of α-nitro ketones. acs.org This transformation typically involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking an electrophilic acylating agent. To overcome the challenge of O-acylation, where the acyl group adds to the oxygen of the nitronate, highly reactive acylating agents are employed to favor the formation of the carbon-carbon bond.
Research has demonstrated that N-acylbenzotriazoles and acyl imidazoles are effective for the C-acylation of primary nitroalkanes. organic-chemistry.orgnih.gov For instance, the reaction of a nitroalkane with an acyl imidazole (B134444) in the presence of a suitable base can yield the corresponding α-nitro ketone. nih.gov This method is advantageous as it often proceeds under mild conditions.
The synthesis of 2-Methyl-4-nitrohexan-3-one via this strategy would conceptually involve the acylation of 2-nitrobutane (B1195486) with an activated form of 2-methylpropanoic acid, such as 2-methylpropanoyl chloride or an N-acylbenzotriazole derivative.
| Acylating Agent | Substrate | Key Features |
| N-Acylbenzotriazoles | Primary Nitroalkanes | Efficient conversion to α-nitro ketones. organic-chemistry.org |
| Acyl Imidazoles | Primary Nitroalkanes | Proceeds under mild conditions with a suitable base. nih.gov |
| Acyl Chlorides | Nitroalkane Salts | Can be used but may require careful control of reaction conditions to avoid side reactions. |
An alternative to direct acylation is the oxidation of precursor molecules, most notably α-nitro alcohols. This two-step sequence begins with a Henry reaction (nitroaldol reaction), where a nitroalkane condenses with an aldehyde or ketone to form an α-nitro alcohol. nih.govresearchgate.net Subsequent oxidation of the secondary alcohol functionality furnishes the desired α-nitro ketone.
Various oxidizing agents have been employed for this transformation, with chromium-based reagents being particularly effective. Potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid provides a classic and efficient method for oxidizing α-nitro alcohols. nih.govresearchgate.net Modified procedures using chromium(VI) oxide supported on wet alumina (B75360) have also been developed, sometimes allowing for a one-pot procedure where the Henry reaction is followed by in-situ oxidation. nih.govresearchgate.net
For the synthesis of a structural analogue of this compound, one could perform a Henry reaction between 1-nitropropane (B105015) and isobutyraldehyde (B47883) to generate 2-methyl-4-nitrohexan-3-ol, which would then be oxidized to the target ketone.
| Oxidation Method | Precursor | Description |
| Potassium Dichromate/H₂SO₄ | α-Nitro Alcohols | A robust and widely used method for the oxidation of secondary nitro alcohols to nitro ketones. nih.gov |
| Chromium(VI) Oxide on Alumina | α-Nitro Alcohols | Allows for a solvent-free, one-pot synthesis from aldehydes and nitroalkanes. researchgate.net |
| Swern Oxidation | α-Nitro Alcohols | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, offering a metal-free alternative. researchgate.net |
Conjugate Addition Protocols for α-Nitro Ketone Scaffolds
The Michael addition, or conjugate addition, of a nitroalkane to an α,β-unsaturated ketone is one of the most powerful and versatile methods for constructing γ-nitro ketone frameworks, which are precursors to a wide array of organic molecules. arkat-usa.orgsctunisie.org This reaction establishes a new carbon-carbon bond and can be controlled to generate specific stereoisomers.
The conjugate addition of a nitroalkane carbanion to an α,β-unsaturated ketone can create up to two new stereocenters. Achieving control over the relative and absolute stereochemistry is a key focus of modern synthetic chemistry. Diastereoselective Michael reactions have been developed where the existing stereochemistry of the reactants influences the formation of the new stereocenters. nih.gov
For a molecule like this compound, this would involve the addition of the nitronate of 2-nitropropane (B154153) to 1-penten-3-one. The stereochemical outcome of this addition can be influenced by reaction conditions and the use of chiral auxiliaries or catalysts. Mechanistic studies suggest that factors like internal hydrogen bonding can play a crucial role in directing the diastereoselectivity of the transformation. nih.gov
The field of organocatalysis has provided powerful tools for achieving high levels of enantioselectivity in Michael additions. mdpi.com Chiral small molecules, such as primary and secondary amines, thioureas, and squaramides, can catalyze the reaction between nitroalkanes and α,β-unsaturated ketones to produce γ-nitro ketones with excellent enantiomeric excess (ee). mdpi.comresearchgate.net
Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and an amine base, are particularly effective. researchgate.netrsc.org The thiourea group activates the α,β-unsaturated ketone through hydrogen bonding, while the amine group deprotonates the nitroalkane to form the nucleophilic nitronate. This dual activation within a chiral scaffold allows for precise control over the approach of the reactants, leading to high stereoselectivity. mdpi.com The use of primary amine catalysts can proceed through a dienamine intermediate, enabling unique reactivity at the γ-position of the carbonyl compound. nih.gov This asymmetric approach provides an efficient route to optically active γ-nitro ketones, which are valuable precursors for pharmaceuticals and other biologically active molecules. organic-chemistry.orgmdpi.com
| Catalyst Type | Example | Activation Mode | Outcome |
| Chiral Primary Amines | 9-Amino(9-deoxy)epicinchona alkaloids | Forms a dienamine intermediate with the enone, directing the nucleophilic attack. nih.gov | High enantioselectivity and γ-site selectivity. |
| Bifunctional Thioureas | Dehydroabietane-derived thioureas | Amine base deprotonates the nitroalkane; thiourea activates the enone via H-bonding. researchgate.net | High yields and enantioselectivities for γ-nitro ketones. |
| Bifunctional Squaramides | Chiral squaramide catalysts | Similar dual activation to thioureas, often effective at low catalyst loadings. researchgate.net | Excellent yields and up to 98% ee in some cases. |
Reductive Transformations for Nitro Ketone Generation
While less common than acylation or conjugate addition, reductive methods can also be envisioned for the synthesis of α-nitro ketones. These strategies typically involve the selective reduction of a more highly oxidized precursor. For example, the catalytic hydrogenation of an α,β-unsaturated α'-nitro ketone could, in principle, selectively reduce the carbon-carbon double bond while leaving the nitro and ketone functionalities intact.
Catalytic hydrogenation over palladium-on-carbon (Pd/C) or using other metal catalysts like Raney nickel is a standard method for reducing double bonds. wikipedia.org The challenge in such an approach lies in achieving chemoselectivity, as nitro groups themselves are readily reducible to amines under many hydrogenation conditions. wikipedia.orgbohrium.comfrontiersin.org However, by carefully controlling the catalyst, solvent, and reaction conditions (e.g., temperature and hydrogen pressure), it may be possible to selectively reduce the alkene without affecting the nitro group. Another potential reductive route could involve the partial reduction of a dinitro compound, though achieving such selectivity would be synthetically challenging.
Elucidation of Reaction Mechanisms and Kinetics Pertinent to 2 Methyl 4 Nitrohexan 3 One Transformations
Mechanistic Pathways of Nucleophilic Additions to Nitro Ketones
Nucleophilic additions to α-nitro ketones, such as 2-Methyl-4-nitrohexan-3-one, are a cornerstone of their reactivity. The electron-withdrawing nature of the nitro and keto groups makes the α-carbon acidic and the β-carbon susceptible to attack.
Investigation of Transition State Structures and Stereochemical Control in Michael-Type Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated compound, is a key reaction involving α-nitro ketones. jove.commasterorganicchemistry.com In the context of this compound, this typically involves its enolate or a related nucleophile adding to a Michael acceptor. The stereochemical outcome of these reactions is dictated by the structure of the transition state.
Research into the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a reaction class analogous to those involving α-nitro ketones, has revealed the importance of catalyst-substrate interactions in determining stereochemistry. acs.org Bifunctional organocatalysts, such as those derived from thiourea (B124793) and chiral amines, have been shown to effectively control the enantioselectivity of these additions. beilstein-journals.orgnih.gov These catalysts can activate the nitroalkene through hydrogen bonding with the thiourea moiety while simultaneously forming an enamine with the ketone, thus directing the stereochemical course of the reaction. mdpi.commdpi.comnih.gov
Computational studies, including density functional theory (DFT) calculations, have been employed to model the transition states of these reactions. comporgchem.comacs.org For proline-catalyzed Michael reactions, two primary transition state models have been considered: one involving a hydrogen bond between the nitro group and the catalyst's carboxylic acid, and another based on electrostatic interactions. comporgchem.comacs.org These studies indicate that the approach of the nucleophile to the Michael acceptor is highly organized in the transition state, leading to the observed high levels of stereocontrol. pnas.org The development of diastereodivergent methodologies, where different diastereomers can be selectively obtained by using catalysts with the same absolute chirality, further highlights the nuanced control achievable through catalyst design. d-nb.info
The following table summarizes the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to various nitroalkenes, showcasing the high yields and enantioselectivities achievable with a binaphthyl-derived organocatalyst. beilstein-journals.org
| Entry | R | Yield (%) beilstein-journals.org | ee (%) beilstein-journals.org |
| 1 | C6H5 | 92 | 95 |
| 2 | 4-MeC6H4 | 91 | 96 |
| 3 | 4-MeOC6H4 | 93 | 98 |
| 4 | 4-FC6H4 | 90 | 97 |
| 5 | 4-ClC6H4 | 95 | 98 |
| 6 | 4-BrC6H4 | 94 | 98 |
| 7 | 2-ClC6H4 | 85 | 91 |
| 8 | 2-Naphthyl | 88 | 94 |
| 9 | 2-Furyl | 81 | 92 |
| 10 | n-Pr | 86 | 93 |
| 11 | i-Pr | 84 | 91 |
Role of Catalyst Activation Modes in Organocatalyzed Processes
Organocatalysis has emerged as a powerful tool for transformations involving α-nitro ketones. nih.gov The activation mode of the catalyst is a critical factor in determining the reaction's efficiency and selectivity. Bifunctional catalysts, often containing both a Lewis basic site (like an amine) and a Lewis acidic or hydrogen-bond donor site (like a thiourea or squaramide), are particularly effective. beilstein-journals.orgd-nb.info
In the context of Michael additions, the amine component of the catalyst can react with a ketone to form a nucleophilic enamine intermediate. mdpi.commdpi.comnih.gov Simultaneously, the hydrogen-bonding moiety of the catalyst can activate the electrophile, such as a nitroalkene, by coordinating to the nitro group. researchgate.net This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation. researchgate.net The acidity of additives, such as benzoic acid, can also play a role by accelerating enamine formation. mdpi.com
Different catalyst backbones, such as those derived from cinchona alkaloids or diamines, can lead to different diastereomeric products even when they possess the same absolute chirality in their core structure. d-nb.info This highlights the subtle interplay between the catalyst's structure and the transition state geometry.
Mechanistic Insights into Carbon-Carbon Bond Functionalization
The carbon framework of α-nitro ketones can also undergo cleavage reactions, leading to the formation of new functional groups.
Studies on C-C Bond Cleavage Reactions Leading to Amide Formation from α-Nitro Ketones
A notable transformation of α-nitro ketones is their conversion to amides through a carbon-carbon bond cleavage reaction. tandfonline.com When treated with reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr2) in the presence of a base, α-nitro ketones can undergo cleavage of the C(O)-CHNO2 bond. tandfonline.comfigshare.com
The proposed mechanism suggests that the α-nitro ketone exists in equilibrium with its more stable enol form, which is stabilized by an intramolecular hydrogen bond. tandfonline.com The reaction is believed to be initiated by the attack of a nitrogen nucleophile on the carbonyl carbon. Subsequent protonation and deprotonation steps, facilitated by the presence of water, lead to the elimination of a nitromethane (B149229) equivalent and the formation of the corresponding N-tosyl amide. tandfonline.comresearchgate.net This catalyst-free method provides a direct route to amides from α-nitro ketones. tandfonline.com
Intramolecular Cyclization and Rearrangement Mechanisms
The bifunctional nature of α-nitro ketones makes them excellent precursors for the synthesis of various heterocyclic compounds through intramolecular reactions. researchgate.net
Mechanistic Probes for Heterocycle Formation (e.g., Dihydrofurans, Pyridazines, Isoxazoles)
Dihydrofurans: The synthesis of dihydrofurans from α-nitro ketones has been achieved through reactions with α-cyano-enones. acs.org A plausible mechanism involves the initial deprotonation of the α-nitro ketone by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting nucleophile then undergoes a conjugate addition to the enone. An subsequent intramolecular nucleophilic substitution reaction results in the formation of the dihydrofuran ring with the elimination of the nitro group. acs.org Another route to dihydrofurans involves the intramolecular cycloaddition of silyl (B83357) nitronates derived from propargylic nitroethers, which are related to α-nitro ketone precursors. nih.gov
Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.orgliberty.edu Their synthesis can be achieved from 1,4-dicarbonyl compounds or related precursors by condensation with hydrazine (B178648). wikipedia.org While direct synthesis from this compound is not explicitly detailed, related α-nitro ketones can be transformed into precursors for pyridazine (B1198779) synthesis. For instance, the nitro group can be converted into other functionalities that can then participate in cyclization reactions with hydrazine. wur.nl The inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes is a modern method for regioselective pyridazine synthesis. rsc.org
Isoxazoles: Isoxazoles can be synthesized from α-nitro ketones through a 1,3-dipolar cycloaddition reaction. nih.govrsc.org The α-nitro ketone is first converted into a nitrile oxide intermediate. This is typically achieved by dehydration using either an acid (like p-toluenesulfonic acid) or a base (like chloramine-T). nih.govthieme-connect.com The in-situ generated nitrile oxide then reacts with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole (B147169) or isoxazoline (B3343090) ring, respectively. nih.govorganic-chemistry.org Heterogeneous catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) can also facilitate this transformation, offering the advantage of easy recovery and reuse. thieme-connect.comorganic-chemistry.org
The following table shows the yields of 3-acylisoxazoles from the reaction of various α-nitro ketones and alkynes using a reusable solid acid catalyst. thieme-connect.com
| Entry | R1 in α-nitro ketone | R2 in Alkyne | Product Yield (%) thieme-connect.com |
| 1 | C6H5 | C6H5 | 92 |
| 2 | 4-MeC6H4 | C6H5 | 90 |
| 3 | n-Pr | C6H5 | 65 |
| 4 | Et | C6H5 | 60 |
| 5 | C6H5 | n-Bu | 88 |
| 6 | 4-MeC6H4 | n-Bu | 85 |
| 7 | n-Pr | n-Bu | 62 |
| 8 | Et | n-Bu | 58 |
| 9 | C6H5 | Ph-C≡C- | 91 |
| 10 | 4-MeC6H4 | Ph-C≡C- | 89 |
| 11 | n-Pr | Ph-C≡C- | 68 |
Kinetic Studies and Reaction Rate Determinants
A key reaction for the synthesis of β-nitro ketones is the Henry reaction (nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. unive.it This reaction is typically base-catalyzed, and its reverse, the retro-Henry reaction, is also possible. kent.ac.uk The rate of the Henry reaction is influenced by the nature of the reactants, the catalyst, and the solvent. For instance, the reaction of ketones with nitromethane can be catalyzed by phosphonium (B103445) salts, with the reaction rate being dependent on the temperature and the molar ratio of the reactants and catalyst. unive.it
Kinetic studies on the nitrosation of aliphatic ketones in acidic media have shown that the reaction is approximately first-order with respect to both the ketone and nitrous acid. The reaction rate increases with acidity, suggesting that the reaction proceeds through an attack by the nitrosonium ion (NO+) on the keto-form of the ketone. Current time information in Bangalore, IN. A correlation has been observed between the second-order velocity constants and the inductive electron-releasing effect of the substituents at the carbonyl group. Current time information in Bangalore, IN.
The acidity of the α-carbon to the nitro group is another important kinetic factor. The pKa of the C-H bond adjacent to the nitro group in nitroalkanes is around 11 in aqueous solution, allowing for deprotonation to form a nitronate anion. rsc.org This nitronate is a key intermediate in many reactions of nitro compounds.
The following table presents kinetic data for related reactions, which can provide an estimate of the reactivity of this compound in similar transformations.
| Reaction Type | Reactants | Catalyst/Conditions | Observed Kinetic Order | Key Rate-Determining Factors |
|---|---|---|---|---|
| Nitrosation | Aliphatic Ketones + Nitrous Acid | Aqueous Mineral Acid | First order in ketone and nitrous acid | Acidity of the medium, electronic effects of substituents |
| Henry Reaction | 3-Phenylpropionaldehyde + Nitroethane | Methylcarbonate phosphonium salt | Dependent on reactant and catalyst concentrations | Base strength of the catalyst, steric hindrance |
| Keto-Enol Tautomerization | 2-Nitrocyclohexanone | Triethylamine or Pyridine in aprotic solvents | Second order overall | Solvent polarity, nature of the base catalyst |
| Oxidation by OH radicals | 4-nitrooxy-2-butanone + OH | Gas phase | Bimolecular | Rate constant: (2.9 ± 1.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
Advanced Analytical and Computational Methodologies in the Characterization and Prediction of 2 Methyl 4 Nitrohexan 3 One Reactivity
Spectroscopic Techniques for Structural and Mechanistic Delineation
Spectroscopic methods are indispensable in modern organic chemistry for the unambiguous determination of molecular structures and for monitoring the progress of chemical reactions. For a molecule like 2-Methyl-4-nitrohexan-3-one, with its potential for stereoisomerism, advanced spectroscopic techniques are particularly vital.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. numberanalytics.comipb.pt For this compound, which can exist as syn and anti diastereomers, advanced NMR methods are essential for assigning the relative stereochemistry of the two stereocenters at C2 and C4.
One-dimensional (1D) ¹H NMR spectroscopy can provide initial clues about the stereochemistry. A simple ¹H NMR analysis by inspecting the ABX patterns for the α-methylene unit of β-hydroxy ketones has been described as a method to assign stereochemistry. nih.gov However, for a more definitive assignment in nitro ketones, two-dimensional (2D) NMR techniques are often required. acs.orguow.edu.au
Key 2D NMR Techniques:
COSY (Correlation Spectroscopy): This technique identifies spin-spin couplings between protons, helping to establish the connectivity within the molecule. numberanalytics.comlongdom.org By analyzing the cross-peaks, the proton network from the methyl group at C2 to the ethyl group at C5 can be traced.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon chemical shifts, allowing for the direct assignment of protons to their attached carbons. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the relative stereochemistry. numberanalytics.com They detect through-space interactions between protons. For this compound, a NOE correlation between the proton at C2 and the proton at C4 would strongly suggest a syn relationship, while the absence of this correlation would be indicative of an anti configuration. researchgate.net
Furthermore, NMR spectroscopy is a powerful tool for detecting reaction intermediates. In the context of the Michael addition reaction to form this compound, intermediates such as enamines, enolates, or nitronates can be observed under specific reaction conditions. acs.orgresearchgate.netacs.org Low-temperature NMR studies can help to trap and characterize these transient species, providing invaluable mechanistic insights.
Table 1: Representative ¹H and ¹³C NMR Data for Diastereomers of a Related Nitro Ketone This table is a hypothetical representation based on typical chemical shifts for similar structures and is intended for illustrative purposes.
| Position | Diastereomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY/ROESY Correlations |
| H-2 | syn | 2.85 (m) | 48.5 | H-2/H-4, H-2/H-7 | H-2/H-4 |
| H-2 | anti | 2.95 (m) | 49.0 | H-2/H-4, H-2/H-7 | - |
| H-4 | syn | 4.70 (m) | 85.2 | H-4/H-2, H-4/H-5 | H-4/H-2 |
| H-4 | anti | 4.60 (m) | 84.8 | H-4/H-2, H-4/H-5 | - |
| C-3 (C=O) | syn/anti | - | 208.1 | - | - |
| C-7 (CH₃) | syn | 1.15 (d) | 15.3 | H-7/H-2 | - |
| C-7 (CH₃) | anti | 1.20 (d) | 15.8 | H-7/H-2 | - |
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures and for real-time reaction monitoring. metu.edu.tr
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. unar.ac.id The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. researchgate.netphcogres.com This allows for the identification and quantification of the starting materials, products (including diastereomers if they are separated by the GC column), and any byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. maynoothuniversity.ie In the context of the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction by analyzing aliquots taken at different time points. acs.org This provides valuable kinetic data and can help to optimize reaction conditions. Chiral liquid chromatography can be coupled with mass spectrometry (chiral LC-MS) to separate and quantify the enantiomers of the syn and anti diastereomers.
Quantum Chemical Modeling and Simulations
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. numberanalytics.comnumberanalytics.com For the stereoselective synthesis of this compound, quantum chemical modeling provides deep insights into the factors that control the diastereoselectivity and enantioselectivity.
Density Functional Theory (DFT) Calculations for Energy Profiles and Enantioselectivity Rationalization
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and for calculating the energetics of chemical reactions. rsc.orgmdpi.com By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. scispace.com This profile reveals the activation barriers for the formation of the different stereoisomers, allowing for the rationalization of the observed selectivity.
For the Michael addition reaction that forms this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to model the transition states leading to the syn and anti products. scispace.comnih.govmdpi.commdpi.com The calculated energy difference between these transition states can then be used to predict the diastereomeric ratio. In organocatalyzed versions of this reaction, the calculations would include the catalyst, and the interactions between the catalyst and the substrates would be modeled to understand the origin of enantioselectivity. comporgchem.comrsc.orgacs.org The calculations can elucidate how the catalyst creates a chiral environment that favors the formation of one enantiomer over the other. mdpi.comnih.gov
Table 2: Hypothetical DFT-Calculated Relative Free Energies for the Transition States Leading to syn and anti this compound
| Transition State | Diastereomer | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |
| TS-syn | syn | 0.0 | 85:15 |
| TS-anti | anti | 1.2 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT calculations are excellent for studying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. numberanalytics.com MD simulations can be used to perform a conformational analysis of this compound and its reaction intermediates, identifying the most stable conformations and the energy barriers between them.
Crucially, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects on the reaction. claudiozannoni.itnih.govresearchgate.netmdpi.com The solvent can influence the stability of the reactants, intermediates, and transition states, and can therefore have a significant impact on the stereochemical outcome of the reaction. By running simulations in different solvents, it is possible to predict how the diastereoselectivity might change with the reaction medium.
Computational Studies of Reaction Pathways and Transition States
The detailed mapping of reaction pathways is a key outcome of computational studies. For the formation of this compound, this involves identifying all the elementary steps, from the initial association of the reactants to the final product formation. Intrinsic Reaction Coordinate (IRC) calculations are often performed following a transition state optimization to confirm that the located transition state indeed connects the correct reactants and products.
The geometry of the transition states provides a wealth of information about the reaction mechanism. rsc.org For example, in an organocatalyzed Michael addition, the transition state structure will reveal the specific non-covalent interactions (e.g., hydrogen bonds) between the catalyst and the substrates that are responsible for the stereochemical control. acs.orgnih.gov By analyzing these interactions, chemists can gain a deeper understanding of how the catalyst works and can use this knowledge to design more efficient and selective catalysts for the synthesis of compounds like this compound.
Transformational Chemistry and Synthetic Utility of 2 Methyl 4 Nitrohexan 3 One and Its Derivatives
Derivatization to Advanced Synthetic Intermediates
The dual functionality of 2-Methyl-4-nitrohexan-3-one allows for its strategic derivatization into a variety of key synthetic intermediates. The reactivity of the nitro group and the carbonyl group can be harnessed independently or concurrently to build molecular complexity.
The nitro and ketone moieties within this compound and its analogs are readily converted into other important functional groups, rendering them valuable precursors to advanced synthetic intermediates like amino alcohols and carboxylic acids. frontiersin.orgwikipedia.org
The reduction of the nitro group is a fundamental transformation that provides access to primary amines. wikipedia.org Concurrently or sequentially, the ketone can be reduced to a secondary alcohol. This dual reduction strategy effectively converts the nitro ketone into an amino alcohol. For instance, the reduction of a related compound, 4-nitrohexan-2-ol, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, yields 4-aminohexan-2-ol. Such 1,2- and 1,3-amino alcohols are significant structural motifs in natural products and pharmaceuticals. rsc.orggaylordchemical.com
Furthermore, the structure of certain ketones allows for their conversion into carboxylic acids. Aldehydes and ketones that possess at least one methyl group attached to the carbonyl carbon can be oxidized by sodium hypohalite. ncert.nic.in This reaction results in the formation of sodium salts of carboxylic acids with one less carbon atom than the parent compound. ncert.nic.in While this compound itself does not have a methyl ketone structure, derivatives can be designed to incorporate this feature, allowing for oxidative cleavage to produce carboxylic acids.
The nitro group itself is one of the most versatile functionalities in organic synthesis. scispace.com Beyond reduction to amines, it can participate in a wide array of C-C and C-X bond-forming reactions, making nitro compounds like this compound indispensable building blocks for a diverse range of nitrogenous compounds. frontiersin.org
Table 1: Potential Transformations of this compound
| Starting Functional Group | Reagent/Condition Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Nitro Group | H₂, Pd/C | Primary Amine | Amino Ketone |
| Ketone Group | NaBH₄ | Secondary Alcohol | Nitro Alcohol |
| Nitro and Ketone Groups | LiAlH₄ | Amine and Alcohol | Amino Alcohol |
Utility in Heterocyclic Compound Synthesis
The functional groups of this compound make it an adept precursor for constructing various heterocyclic rings, which form the core of many biologically active molecules.
Isoxazolidines: These five-membered heterocycles are commonly synthesized via 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. nih.govchim.it Nitroalkanes, such as this compound, can serve as precursors to the necessary 1,3-dipoles. The nitroalkane can be converted into a nitronate, which can then undergo cycloaddition to form isoxazolines, a related class of heterocycles. researchgate.net The reaction of nitrones with conjugated carbonyls, often promoted by Lewis acids or visible-light photocatalysis, is a standard method for building substituted isoxazolidines. nsf.gov The inherent functionality of the nitro ketone allows for the generation of the required dipole and subsequent participation in these powerful ring-forming reactions.
Pyrroles: The synthesis of pyrroles can be achieved through various strategies, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org The this compound skeleton can be envisioned as a precursor to the required 1,4-dicarbonyl system. The nitro group can be converted to a carbonyl group via methods like the Nef reaction, thus unmasking a 1,4-diketone ready for cyclization into a pyrrole (B145914) ring. Modern methods also provide direct access to pyrroles from nitro compounds; for example, a one-pot cascade involving a nitro-Mannich reaction followed by a gold-catalyzed hydroamination can produce highly substituted pyrroles. rsc.org Another approach involves the three-component coupling of amines, aldehydes, and nitroalkanes. scirp.org
Table 2: Heterocycle Synthesis from Nitro Ketone Precursors
| Target Heterocycle | Key Reaction Type | Precursor from Nitro Ketone | General Mechanism |
|---|---|---|---|
| Isoxazolidine | 1,3-Dipolar Cycloaddition | Nitrone / Nitronate | Reaction of the 1,3-dipole with an alkene dipolarophile. nih.gov |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Diketone | Condensation of the diketone with an amine, followed by cyclization and dehydration. organic-chemistry.org |
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms and are found in numerous herbicides and pharmaceuticals. wikipedia.org A primary synthetic route to the pyridazine (B1198779) ring is the condensation of a 1,4-diketone or a related 4-ketoacid with hydrazine (B178648). wikipedia.org
This provides a clear synthetic pathway from this compound. As mentioned previously, the nitro group can be transformed into a carbonyl group. This conversion would transform a derivative of this compound into a 1,4-dicarbonyl compound. This diketone intermediate can then be reacted with hydrazine (H₂N-NH₂) or a substituted hydrazine, leading to a cyclocondensation reaction that, after dehydration, yields the stable aromatic pyridazine ring. organic-chemistry.orgliberty.edu This strategic conversion of the linear nitro ketone into a cyclic pyridazine highlights the synthetic power of using nitro compounds as masked carbonyls.
Chiral Building Block Applications
The presence of stereocenters in this compound and its derivatives makes them valuable as chiral building blocks for the synthesis of enantiomerically pure compounds.
The asymmetric synthesis of chiral nitroalkanes is a well-developed field, with organocatalysis playing a prominent role. frontiersin.org Structures analogous to this compound can be produced with high stereoselectivity through the asymmetric conjugate addition (Michael addition) of ketones to nitroalkenes. For example, the asymmetric 1,4-addition of acetone (B3395972) to a nitroolefin can generate chiral nitro ketones like 4-methyl-6-nitrohexan-3-one with excellent enantioselectivity when mediated by a bifunctional organocatalyst. ua.esscispace.com
These enantiomerically enriched nitro ketones are highly valuable synthetic intermediates. nih.gov The stereocenters established during their formation can be carried through subsequent reactions. The nitro group, in particular, can be transformed into a variety of other functional groups, most notably an amine via reduction, without disturbing the existing stereochemistry. frontiersin.orgnih.gov This provides efficient access to chiral amines, amino alcohols, and other high-value compounds that are in demand for pharmaceutical development. acs.org The ability to control stereochemistry in the initial C-C bond formation and then chemically elaborate the versatile nitro group is a cornerstone of modern asymmetric synthesis. dicp.ac.cnupv.es
Table 3: Asymmetric Synthesis of Chiral Nitro Ketones via Conjugate Addition
| Ketone | Nitroalkene | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetone | (E)-4-Nitropent-2-ene | Bifunctional Organocatalyst | 75:25 | 94% |
| Acetone | (E)-1-Nitro-2-phenylethene | Thiourea-based Organocatalyst | - | 95% |
| Cyclohexanone | (E)-1-Nitro-2-phenylethene | Proline-derived Organocatalyst | 95:5 | >99% |
Integration in Complex Molecule Synthesis and Natural Product Analogues
A comprehensive review of the scientific literature reveals a notable absence of specific, documented instances where this compound has been integrated into the total synthesis of complex molecules or natural product analogues. While the broader class of γ-nitro ketones, to which this compound belongs, are recognized as versatile synthetic intermediates, the specific application of this compound itself in this capacity is not reported in available research.
The synthetic potential of this compound can, however, be inferred from the well-established reactivity of its constituent functional groups. γ-Nitro ketones are valuable precursors for a variety of molecular scaffolds due to the dual reactivity of the nitro and ketone functionalities. These compounds serve as building blocks that can be transformed into key structural motifs found in more complex molecules.
The primary synthetic transformations available to γ-nitro ketones like this compound, which suggest its potential utility, include:
Reductive Cyclization: One of the most powerful applications of γ-nitro ketones is their conversion into five-membered nitrogen-containing heterocycles. ua.esucl.ac.uk Through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), the nitro group is reduced to an amine, which can then undergo intramolecular condensation with the ketone to form substituted pyrrolidines or the corresponding imines (1-pyrrolines). ua.esucl.ac.uk This pathway is a fundamental strategy for the construction of the pyrrolidine (B122466) core found in many alkaloids and pharmacologically active compounds.
Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. beilstein-journals.orgresearchgate.net Applying this to a γ-nitro ketone would yield a 1,4-dicarbonyl compound. These 1,4-dicarbonyls are classic precursors to five-membered carbocycles, such as cyclopentenones (via intramolecular aldol (B89426) condensation), and heterocycles like furans and pyrroles, depending on the reaction conditions and reagents. beilstein-journals.org
Domino and Cascade Reactions: The inherent functionality of γ-nitro ketones makes them ideal substrates for domino or cascade reactions, where multiple bonds are formed in a single operation. rsc.org For instance, the α-carbon to the nitro group can be deprotonated to form a nitronate anion, which can act as a nucleophile in Michael additions, leading to the formation of more complex carbocyclic frameworks. rsc.org
While these reactions showcase the synthetic potential of the γ-nitro ketone scaffold, it must be reiterated that their specific application starting from this compound to build known complex molecules or natural product analogues is not documented. The steric hindrance from the methyl group at the C-2 position and the stereocenter at the C-4 position would likely influence the stereochemical outcome of such transformations, a factor that would require careful consideration in any synthetic design.
Below is a table summarizing the potential, though not explicitly documented, synthetic transformations of this compound for the construction of complex molecular cores.
| Potential Transformation | Reagents/Conditions | Resulting Core Structure | Potential Application in Complex Molecules |
| Reductive Cyclization | H₂, Raney Ni or Pd/C | Substituted Pyrrolidine/1-Pyrroline | Alkaloids, Pharmaceutical Scaffolds |
| Nef Reaction followed by Cyclization | 1. Base, 2. Oxidizing Agent (e.g., Ozone) or Acid; then Aldol Condensation | Substituted Cyclopentenone | Prostaglandin analogues, Terpenoids |
| Michael Addition-Initiated Cascade | Base, Michael Acceptor (e.g., α,β-unsaturated ketone) | Functionalized Carbocycle | Polycyclic Natural Products |
Prospective Research Directions and Interdisciplinary Investigations on Branched α Nitro Ketones
Development of Environmentally Benign and Sustainable Synthetic Protocols
The synthesis of α-nitro ketones has traditionally relied on methods that can be resource-intensive and generate significant waste. Modern chemistry, however, places a strong emphasis on the development of "green" and sustainable synthetic routes. For branched α-nitro ketones, this translates to several key areas of research:
Solvent Selection: The use of hazardous volatile organic solvents is a major environmental concern. Research is moving towards the use of more eco-friendly alternatives. For instance, the synthesis of β-nitro ketones has been demonstrated using cyclopentyl methyl ether (CPME), which is considered a greener solvent. rsc.org This approach, coupled with the use of solid-supported reagents, minimizes the environmental impact and simplifies work-up procedures. rsc.org
Catalyst Systems: The development of catalytic systems that are efficient and recyclable is paramount. Organocatalysis, which avoids the use of heavy metals, has emerged as a powerful tool. For example, the Michael addition of nitroalkanes to enones, a key step in the synthesis of some α-nitro ketones, can be effectively catalyzed by organic molecules. mdpi.com
Waste Reduction: The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is a guiding principle. Future research will likely focus on designing synthetic pathways that minimize the formation of byproducts. This can be achieved through cascade reactions where multiple transformations occur in a single pot, reducing the need for intermediate purification steps and solvent usage.
Design of Novel Catalytic Systems for Unprecedented Reactivity and Selectivity
The stereochemical control in the synthesis of branched α-nitro ketones is a significant challenge due to the potential for creating multiple stereocenters. The design of novel catalytic systems is at the forefront of addressing this challenge.
Asymmetric Catalysis: The development of chiral catalysts that can induce high levels of enantioselectivity and diastereoselectivity is a major focus. Organocatalysts, such as chiral bifunctional thiourea (B124793) derivatives, have shown promise in the asymmetric Michael addition of ketones to nitroalkenes, a reaction that can lead to chiral α-nitro ketones. mdpi.com Similarly, chiral copper(II) complexes have been used to catalyze asymmetric Henry reactions, yielding nitro alcohols that can be precursors to α-nitro ketones. researchgate.net
Bifunctional Catalysis: Catalysts that can activate both the nucleophile and the electrophile simultaneously can lead to enhanced reactivity and selectivity. For example, bifunctional thiourea catalysts have been effectively used in the asymmetric Michael/acyl transfer reaction between α-nitroketones and various electrophiles. beilstein-journals.org
Transition Metal Catalysis: While organocatalysis is a major focus, transition metal catalysis continues to be a powerful tool. Palladium-catalyzed allylic C-H alkylation of nitro compounds represents a modern approach to forming C-C bonds and accessing complex α-nitro ketones. researchgate.net
The table below summarizes some of the catalytic systems being explored for the synthesis of α-nitro ketone derivatives.
| Catalyst Type | Reaction | Key Advantages |
| Organocatalysts (e.g., prolinol TMS ether) | Asymmetric Michael/hemiketalization/acyl transfer | High enantioselectivity, metal-free. rsc.org |
| Chiral Bifunctional Thiourea | Asymmetric Michael addition | High yield and enantioselectivity under neutral conditions. mdpi.com |
| Copper(II) Complexes | Asymmetric Henry reaction | Access to chiral nitro alcohols as precursors. researchgate.net |
| Palladium(II)/Bis(sulfoxide) | Allylic C-H alkylation | High regioselectivity and stereoselectivity. researchgate.net |
Exploitation of Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of α-nitro ketones, particularly concerning safety and scalability. rsc.org
Enhanced Safety: Nitration reactions are often highly exothermic and can pose safety risks, especially on a large scale. beilstein-journals.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing the risk of thermal runaways. beilstein-journals.org
Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to better reproducibility and higher yields. rsc.org This is particularly important for sensitive reactions involving nitro compounds. mpg.de
Scalability: Scaling up a reaction in a flow system can be as simple as running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel). rsc.org This makes flow chemistry an attractive option for the industrial production of α-nitro ketones and their derivatives. rsc.orgrsc.org
Continuous-flow processes have been successfully developed for the mononitration of aromatic compounds with high selectivity and yield, demonstrating the potential of this technology for the synthesis of nitro compounds in general. rsc.org The application of flow chemistry to the synthesis of aliphatic nitro compounds, including the reduction of nitro groups, is also an active area of research. wiley.com
Application of Artificial Intelligence and Robotics in Reaction Discovery and Optimization
Reaction Prediction and Optimization: AI algorithms, particularly machine learning models, can be trained on large datasets of chemical reactions to predict the outcome of a reaction, suggest optimal reaction conditions (temperature, solvent, catalyst), and even propose novel synthetic routes. rsc.orgbeilstein-journals.orgchemcopilot.com This can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org
Automated Synthesis: Robotic platforms can perform high-throughput screening of reaction conditions, allowing for the rapid optimization of a synthetic protocol. pharmafeatures.commdpi.com These automated systems can work around the clock with high precision, freeing up chemists to focus on more complex tasks. mdpi.com
Discovery of New Reactivity: By analyzing vast amounts of chemical data, machine learning can help identify new patterns of reactivity and propose novel transformations that might not be obvious to a human chemist. acs.orgnih.govchemrxiv.org This could lead to the discovery of entirely new ways to synthesize and functionalize branched α-nitro ketones.
Exploration of Biological and Materials Science Applications Derived from Branched α-Nitro Ketones
The true value of a class of compounds lies in its potential applications. Branched α-nitro ketones are versatile intermediates that can be converted into a wide range of other functional groups, opening up possibilities in both biological and materials science. researchgate.netorganic-chemistry.org
Biological Applications: The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. frontiersin.org This makes α-nitro ketones valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. frontiersin.org For example, the development of catalytic reductive amination of ketones with nitro compounds provides a green and efficient route to secondary and tertiary amines. frontiersin.orgnih.gov The resulting amino alcohols and their derivatives are important structural motifs in many drugs.
Materials Science Applications: The ability to introduce specific functional groups through the transformation of the nitroketone moiety could be harnessed to create novel polymers and materials with tailored properties. The reactivity of the ketone and the potential for further functionalization of the nitro group could be used to create cross-linked polymers or to attach these molecules to surfaces to modify their properties.
The conversion of the nitro group into other functionalities like amines, nitriles, or carboxylic acids, makes α-nitro ketones key starting materials for a diverse array of fine chemicals. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
